Pyrrolidine N–N Glycosidic Bond Versus Conventional C–N Glycosidic Bond: Structural Differentiation from Stavudine (d4T)
The compound replaces the tetrahydrofuran ring (present in stavudine, d4T) with a pyrrolidine ring linked to the thymine base via an N–N bond, creating a fundamentally different glycosidic linkage [1]. In stavudine, the glycosidic bond is a standard C–N bond between C1′ of the 2′,3′-didehydro-ribose and N1 of thymine; in the target compound, the corresponding bond is N–N, with the pyrrolidine nitrogen attached to N1 of the nucleobase [1]. This N–N linkage is predicted to resist enzymatic cleavage by nucleoside phosphorylases and may alter the conformation recognized by nucleoside/nucleotide kinases, potentially leading to a different intracellular phosphorylation profile [2]. No direct head-to-head quantitative comparison of kinase phosphorylation efficiency or glycosidic bond stability between the target compound and d4T has been reported.
| Evidence Dimension | Glycosidic bond character and predicted metabolic stability |
|---|---|
| Target Compound Data | N–N glycosidic bond; pyrrolidine nitrogen attached to N1 of 5-methyluracil (thymine) |
| Comparator Or Baseline | Stavudine (d4T): C–N glycosidic bond; deoxyribose C1′ attached to N1 of thymine |
| Quantified Difference | No quantitative stability or phosphorylation data available; structural difference confirmed by synthesis and characterization in [1] |
| Conditions | Synthesis and structural characterization (NMR, mass spectrometry) per Harnden and Jarvest (1991) [1]; biological stability and kinase recognition predicted from class-level knowledge of nucleoside biochemistry [2] |
Why This Matters
For research groups studying nucleoside metabolism or developing NRTIs with novel resistance profiles, the N–N glycosidic bond represents a mechanistically distinct scaffold that cannot be obtained from conventional NRTIs such as d4T, AZT, or 3TC.
- [1] Harnden, M. R., & Jarvest, R. L. (1991). Pyrrolidine analogues of 2′,3′-dideoxynucleosides: synthesis via 9-aminopurines and 1-aminopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1991, 2073–2079. View Source
- [2] Vivet-Boudou, V., Didierjean, J., Isel, C., & Marquet, R. (2006). Nucleoside and nucleotide inhibitors of HIV-1 reverse transcriptase. Cellular and Molecular Life Sciences, 63(2), 163–186. View Source
